molecular formula C9H16Br2N2O2S B2594870 Ethyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrobromide CAS No. 2138084-16-7

Ethyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrobromide

Cat. No.: B2594870
CAS No.: 2138084-16-7
M. Wt: 376.11
InChI Key: YUYZGHVSBDXTLG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrobromide is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrobromide typically involves the reaction of ethyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate with 2-aminoethanol. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then treated with hydrobromic acid to obtain the dihydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Ethyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrobromide can be compared with other thiazole derivatives, such as:

    2-Amino-5-methylthiazole: Similar structure but lacks the ethyl ester and dihydrobromide components.

    5-Methylthiazole-4-carboxylic acid: Similar structure but lacks the aminoethyl group.

    2-(2-Aminoethyl)thiazole: Similar structure but lacks the methyl and carboxylate groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S.2BrH/c1-3-13-9(12)8-6(2)14-7(11-8)4-5-10;;/h3-5,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYZGHVSBDXTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)CCN)C.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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